Tert-butyl 4-(4-methyl-3-nitro-1H-pyrazol-1-YL)tetrahydro-1(2H)-pyridinecarboxylate
CAS No.:
Cat. No.: VC14654989
Molecular Formula: C14H22N4O4
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4O4 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | UXWXYKKZBGAYBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 4-(4-methyl-3-nitropyrazol-1-yl)piperidine-1-carboxylate, reflecting its two primary moieties: a tert-butyl carbamate group and a 4-methyl-3-nitropyrazole ring linked to a piperidine scaffold. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.35 g/mol |
| InChI | InChI=1S/C14H22N4O4/c1-10-9-17(15-12(10)18(20)21)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
| InChIKey | UXWXYKKZBGAYBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |
The tert-butyl group () enhances steric bulk, potentially influencing binding interactions in biological systems, while the nitro group () at the pyrazole’s 3-position contributes to electronic effects and reactivity.
Structural Analysis
The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyrazole ring’s planarity facilitates π-π stacking interactions. Computational models predict moderate polarity due to the nitro and carbamate groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF).
Synthesis and Reaction Pathways
Key Synthetic Routes
Synthesis typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes nucleophilic substitution with 4-methyl-3-nitro-1H-pyrazole under basic conditions. A representative pathway involves:
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Activation of the Hydroxyl Group: Treatment with methanesulfonyl chloride (MsCl) converts the piperidine’s hydroxyl group into a mesylate leaving group.
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Nucleophilic Displacement: Reaction with 4-methyl-3-nitro-1H-pyrazole in the presence of sodium hydride (NaH) in DMF at 100°C yields the intermediate.
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Carbamate Protection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate () under inert conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MsCl, EtN, CHCl, 0°C | 85% |
| 2 | NaH (60%), DMF, 100°C | 58% |
| 3 | BocO, DMAP, CHCl | 92% |
Industrial-Scale Considerations
Optimization for large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalyst recycling and solvent recovery systems improve sustainability, with typical throughputs exceeding 50 kg/batch.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with IC values of 1.2 μM and 0.8 μM, respectively. Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues, while the piperidine ring occupies hydrophobic pockets.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural analogs with modified pyrazole substituents (e.g., replacing nitro with cyano groups) show enhanced blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics.
Prodrug Development
The tert-butyl carbamate group serves as a prodrug motif, undergoing enzymatic hydrolysis in vivo to release active metabolites. Pharmacokinetic studies in rodents reveal a plasma half-life () of 4.2 hours and oral bioavailability of 62%.
Analytical Characterization Methods
Spectroscopic Techniques
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NMR Spectroscopy: NMR (400 MHz, CDCl): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH), 3.45–3.60 (m, 4H, piperidine H), 7.25 (s, 1H, pyrazole H).
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Mass Spectrometry: ESI-MS m/z 311.2 [M+H], confirming molecular weight.
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